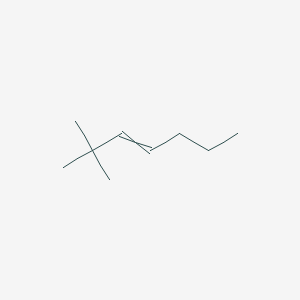
2,2-Dimethylhept-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18 It is a type of alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a heptene backbone with two methyl groups attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhept-3-ene can be achieved through several methods. One common approach involves the alkylation of 2,2-dimethylpentane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydration of 2,2-dimethylheptanol using an acid catalyst, such as sulfuric acid, to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
化学反应分析
Types of Reactions
2,2-Dimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Hydrogenation of this compound can yield 2,2-dimethylheptane.
Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethylheptanol, 2,2-dimethylheptanone, or 2,2-dimethylheptanoic acid.
Reduction: The major product is 2,2-dimethylheptane.
Substitution: Dihalogenated products such as 2,2-dimethyl-3,4-dibromoheptane.
科学研究应用
2,2-Dimethylhept-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
作用机制
The mechanism of action of 2,2-Dimethylhept-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated hydrocarbon. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups.
相似化合物的比较
2,2-Dimethylhept-3-ene can be compared with other similar alkenes, such as:
2,2-Dimethylhex-3-ene: Similar structure but with a shorter carbon chain.
3-Ethyl-2,2-dimethylhept-3-ene: Contains an additional ethyl group, leading to different reactivity and properties.
2,2-Dimethyl-3-hexene: Another isomer with a different arrangement of carbon atoms.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.
属性
分子式 |
C9H18 |
|---|---|
分子量 |
126.24 g/mol |
IUPAC 名称 |
2,2-dimethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
BQOCYCICSYUPRF-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
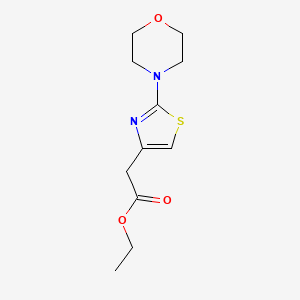
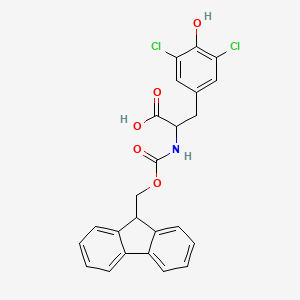

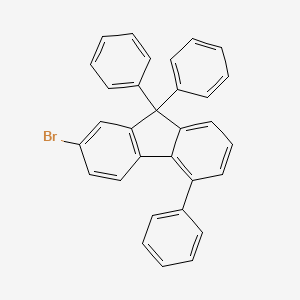
![2-{[(Benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B12509622.png)
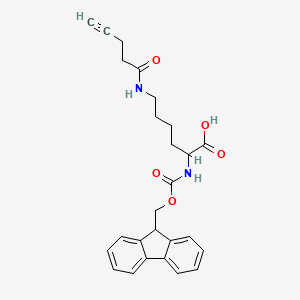
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)
